

Spectroscopic Characterization of 2-Methoxy-5-methylphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-methylphenylacetic acid

Cat. No.: B1296839

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-5-methylphenylacetic acid** (CAS No. 58506-24-4), a key organic intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Overview

2-Methoxy-5-methylphenylacetic acid is a carboxylic acid derivative with a molecular formula of $C_{10}H_{12}O_3$ and a molecular weight of 180.20 g/mol .^{[1][2]} Its chemical structure consists of a phenylacetic acid backbone substituted with a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring. Understanding its precise spectral signature is crucial for its identification, purity assessment, and quality control in synthetic processes.

Spectroscopic Data

The following sections present the expected spectroscopic data for **2-Methoxy-5-methylphenylacetic acid**. While experimental data for this specific compound is not readily available in public repositories, the presented data is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ^1H NMR (Proton NMR) Data

The predicted ^1H NMR spectrum of **2-Methoxy-5-methylphenylacetic acid** in CDCl_3 would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	-COOH
~7.0-7.2	Multiplet	1H	Ar-H
~6.8-6.9	Multiplet	2H	Ar-H
~3.8	Singlet	3H	-OCH ₃
~3.6	Singlet	2H	-CH ₂ -
~2.3	Singlet	3H	-CH ₃

2.1.2. ^{13}C NMR (Carbon NMR) Data

The predicted ^{13}C NMR spectrum in CDCl_3 will show signals for each unique carbon atom in the molecule.

Chemical Shift (δ) ppm	Assignment
~178	C=O (Carboxylic Acid)
~157	Ar-C-OCH ₃
~136	Ar-C-CH ₃
~130	Ar-CH
~127	Ar-C-CH ₂
~121	Ar-CH
~111	Ar-CH
~55	-OCH ₃
~41	-CH ₂ -
~21	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methoxy-5-methylphenylacetic acid** is expected to show characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group
2500-3300 (broad)	O-H stretch (Carboxylic Acid)
~2950	C-H stretch (Aromatic & Aliphatic)
~1700	C=O stretch (Carboxylic Acid)
~1600, ~1480	C=C stretch (Aromatic Ring)
~1250	C-O stretch (Aryl Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the isomeric compound 2-Methoxy-5-methylphenol, acetate ($C_{10}H_{12}O_3$), the molecular ion peak is observed at m/z 180.^[3] A similar molecular ion peak is expected for **2-Methoxy-5-methylphenylacetic acid**.

m/z	Assignment
180	$[M]^+$ (Molecular Ion)
135	$[M - COOH]^+$
121	$[M - COOH - CH_2]^+$

Experimental Protocols

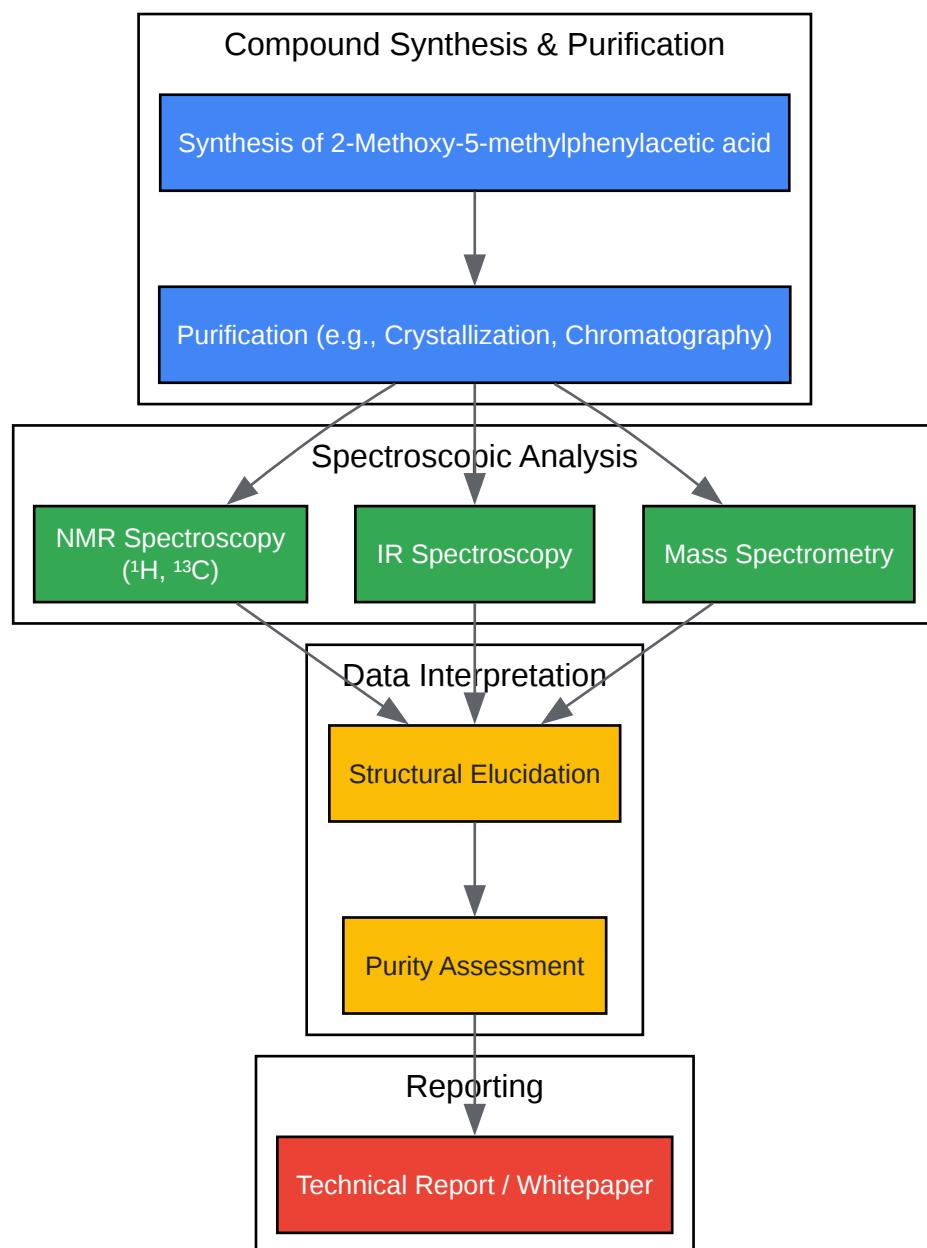
Detailed methodologies are crucial for the acquisition of high-quality and reproducible spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Methoxy-5-methylphenylacetic acid** is dissolved in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Standard pulse sequences are used to acquire 1H and ^{13}C NMR spectra. For 1H NMR, typically 16-32 scans are accumulated. For ^{13}C NMR, a larger number of scans (e.g., 1024) may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.


- Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
- Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition and Processing: The detector records the abundance of each ion, and the instrument software generates the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Methoxy-5-methylphenylacetic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. (2-methoxy-5-methyl-phenyl)-acetic acid,(CAS#)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 2-Methoxy-5-methylphenol, acetate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methoxy-5-methylphenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296839#spectroscopic-data-nmr-ir-mass-spec-for-2-methoxy-5-methylphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com